molecular formula C7H5BrClF B1441726 1-Bromo-2-(chloromethyl)-3-fluorobenzene CAS No. 1182357-16-9

1-Bromo-2-(chloromethyl)-3-fluorobenzene

Cat. No.: B1441726
CAS No.: 1182357-16-9
M. Wt: 223.47 g/mol
InChI Key: JNEFYNWPEMTPEB-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H5BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(chloromethyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-(chloromethyl)-3-fluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(chloromethyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.

    Oxidation: Oxidized products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Reduced products often feature the removal of halogen atoms, resulting in simpler hydrocarbon structures.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: The compound is utilized in studies involving halogenated aromatic compounds and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the electron-withdrawing effects of the halogens influence the compound’s reactivity in oxidation and reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-Bromo-2-(chloromethyl)-4-fluorobenzene
  • 1-Bromo-2-(chloromethyl)-3-chlorobenzene
  • 1-Bromo-2-(chloromethyl)-3-iodobenzene

Comparison: 1-Bromo-2-(chloromethyl)-3-fluorobenzene is unique due to the presence of fluorine, which imparts distinct electronic and steric effects compared to other halogens. This uniqueness influences its reactivity and potential applications. For example, the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEFYNWPEMTPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716482
Record name 1-Bromo-2-(chloromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182357-16-9
Record name 1-Bromo-2-(chloromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving (2-bromo-6-fluorophenyl)methanol (CAS 261723-33-5) (4.07 g) in toluene (50 ml), thionyl chloride (2.21 ml) was added dropwise while stirring on ice. N,N-Dimethylformamide (0.1 ml) was then added and the mixture was stirred for 6 hours. The reaction mixture was diluted with water, a 1N aqueous solution of sodium hydroxide was added and extraction was performed with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure to obtain the title compound (4.45 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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